Azido-PEG8-amine

Übersicht

Beschreibung

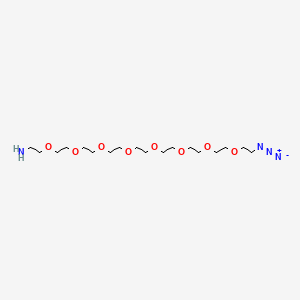

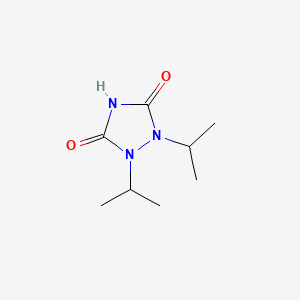

Azido-PEG8-amine is a PEG derivative containing an azide group and a free amine group . The azide group readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The amine group can react with carboxylic acids, activated acid esters, and other carbonyl compounds .

Synthesis Analysis

Azido-PEG8-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Molecular Structure Analysis

The molecular formula of Azido-PEG8-amine is C18H38N4O8 . It has a molecular weight of 438.52 g/mol .

Chemical Reactions Analysis

The azide group in Azido-PEG8-amine readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The amine group can react with carboxylic acids, activated acid esters, and other carbonyl compounds .

Physical And Chemical Properties Analysis

Azido-PEG8-amine has a chemical formula of C18H38N4O8 and a molecular weight of 438.52 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterobifunctional PEG Derivatives Azido-PEG8-amine is utilized in the synthesis of azido-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives with primary amine and carboxyl end groups. These derivatives are synthesized efficiently and are characterized for their molecular functionalities, enabling conjugation with various ligands through "click chemistry" (Hiki & Kataoka, 2007).

Conjugation of Ligands to Molecular Probes Azido-PEG8-amine has been applied in synthesizing heterobifunctional linkers, such as a convenient azido amine linker, for the conjugation of ligands to molecular probes. This facilitates the study of carbohydrate-binding proteins and can be adapted to other PEG derivatives (Bertozzi & Bednarski, 1991).

Dynamic Cell Adhesion and Migration Studies Azido-PEG8-amine is utilized in creating substrates for controlled dynamic cell adhesion. This technique, involving cell-repellent azido-[polylysine-g-PEG], triggers cell adhesion rapidly upon the addition of a functional peptide, demonstrating applications in tissue motility assays and patterned coculturing (van Dongen et al., 2013).

Bioconjugation and PEGylation of Proteins Azido-PEG8-amine plays a role in the site-specific PEGylation of proteins containing unnatural amino acids, demonstrating its application in the generation of selectively PEGylated proteins for therapeutic purposes (Deiters et al., 2004).

Development of Hydrogels for Drug Delivery and Tissue Engineering Azido-PEG8-amine is involved in the preparation of "click" hydrogels using polyaspartamide derivatives. These hydrogels demonstrate potential for bioapplications, such as drug delivery and tissue engineering, due to their transparent, strong, and pH-sensitive properties (Huynh et al., 2013).

Facilitating Biodegradable Drug Delivery Systems The compound is used in the development of azido-carrying biodegradable polymers for drug delivery. Its postfunctionalization via click chemistry allows for the conjugation of anticancer drugs and fluorescent dyes, highlighting its role in targeted drug delivery (Hu et al., 2013).

Enhancing Bioorthogonal Pretargeting Techniques Azido-PEG8-amine enhances the reactivity for bioorthogonal pretargeting in molecular imaging and diagnostics. The introduction of azido-PEG8-amine via hydrophilic linkers preserves the reactivity of conjugated molecules, improving imaging capabilities (Rahim et al., 2015).

Development of pH-Responsive Nanoscale Drug Delivery Systems Click chemistry-modified polypeptide-based block copolymers containing azido-PEG8-amine are used to create pH-sensitive drug delivery systems. These systems encapsulate hydrophilic cytotoxic agents and release them at endosomal pH levels after cellular uptake (Quadir et al., 2014).

Synthesis of Versatile Heterobifunctional PEGs for Biomedical Applications Azido-PEG8-amine is instrumental in synthesizing heterobifunctional PEGs with diverse functionalities, supporting the development of materials for biomedical applications like hydrogels and drug delivery systems (Mahou & Wandrey, 2012).

Green Chemistry Applications The compound is used in green chemistry applications, such as the conjugate addition of amines to conjugated alkenes in an environmentally friendly medium, emphasizing its utility in sustainable chemical processes (Kumar et al., 2006).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N4O8/c19-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-21-22-20/h1-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFGTBJYBWJOLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391314 | |

| Record name | Azido-PEG-amine (n=8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG8-amine | |

CAS RN |

857891-82-8 | |

| Record name | Azido-PEG-amine (n=8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2-Aminoethyl)-O'-(2-azidoethyl)heptaethylene glycol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide](/img/structure/B1666367.png)

![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)

![2-[({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid](/img/structure/B1666370.png)

![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)

![4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione](/img/structure/B1666377.png)